Cas no 25108-32-1 (1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole)

1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group. This structure imparts unique reactivity, making it valuable as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tetrazole moiety is known for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid surrogate in drug design. The 4-chlorophenyl substitution enhances lipophilicity and influences electronic properties, broadening its utility in cross-coupling reactions and as a ligand in coordination chemistry. Its stability under various conditions and compatibility with diverse synthetic methodologies make it a reliable building block for researchers.
1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole structure
25108-32-1 structure
Product Name:1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
CAS No:25108-32-1
MF:C7H5ClN4
MW:180.594399213791
CID:278793
PubChem ID:270006
Update Time:2025-06-06

1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole,1-(4-chlorophenyl)-
    • 1-(4-chlorophenyl)tetrazole
    • 1-(4-chlorolphenyl)-1H-1,2,3,4-tetrazole
    • 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
    • 1-(4-chlorophenyl)-1H-tetrazole
    • 1-(4-Chlor-phenyl)-1H-tetrazol
    • 1-(4-Chlorphenyl)tetrazol
    • 1-(p-chlorophenyl)tetrazole
    • NSC111893
    • MLS000073198
    • CHEMBL440394
    • CS-0215462
    • 1H-Tetrazole, 1-(4-chlorophenyl)-
    • SR-01000452296-1
    • AKOS000573429
    • D78657
    • Q27458614
    • 1-(4-Chlorophenyl)-1,2,3,4-tetrazole
    • BB 0238187
    • CCG-17721
    • EN300-249818
    • chlorophenyl-tetrazole compound 1
    • 1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOLE
    • Z57165774
    • SCHEMBL10738426
    • DTXSID20296827
    • SMR000010731
    • EU-0006928
    • NSC-111893
    • C1M
    • 2c90
    • BDBM12582
    • SR-01000452296
    • HMS2411A21
    • 25108-32-1
    • FVXFXVKZUVWQGE-UHFFFAOYSA-N
    • 1-(4-Chloro-phenyl)-1H-tetrazole
    • STK379273
    • Inchi: 1S/C7H5ClN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H
    • InChI Key: FVXFXVKZUVWQGE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C=NN=N1

Computed Properties

  • Exact Mass: 180.02000
  • Monoisotopic Mass: 180.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • PSA: 43.60000
  • LogP: 1.31570

1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole Pricemore >>

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